5-p-tolylsulfanylmethyl-1H-tetrazole
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Overview
Description
5-p-tolylsulfanylmethyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-p-tolylsulfanylmethyl-1H-tetrazole typically involves the reaction of p-tolylsulfanylmethyl chloride with sodium azide under suitable conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azide ion displaces the chloride ion, forming the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-p-tolylsulfanylmethyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the p-tolylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The original sulfide.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-p-tolylsulfanylmethyl-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-p-tolylsulfanylmethyl-1H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a p-tolylsulfanylmethyl group.
5-Methyl-1H-tetrazole: Contains a methyl group instead of a p-tolylsulfanylmethyl group.
5-(Methylthio)-1H-tetrazole: Features a methylthio group instead of a p-tolylsulfanylmethyl group.
Uniqueness
5-p-tolylsulfanylmethyl-1H-tetrazole is unique due to the presence of the p-tolylsulfanylmethyl group, which imparts distinct chemical properties and potential applications. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N4S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H10N4S/c1-7-2-4-8(5-3-7)14-6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |
InChI Key |
XJLKUYYTUMWVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NNN=N2 |
Origin of Product |
United States |
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